molecular formula C11H19NO2 B15199146 Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate

Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B15199146
M. Wt: 197.27 g/mol
InChI Key: CFRDVZHAVFJIFL-UHFFFAOYSA-N
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Description

Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate is a bicyclic β-amino acid ester characterized by a rigid [2.2.2]octane scaffold. Its synthesis typically involves the reaction of cis-3-aminobicyclo[2.2.2]octane-2-carboxylic acid with thionyl chloride (SOCl₂) in ethanol, yielding a hydrochloride salt with a melting point of 209–213°C and molecular formula C₁₁H₁₈ClNO₂ (MW: 231.10) . Enantiomerically pure forms, such as (2S,3S)- and (2R,3R)-configurations, are synthesized via resolution and hydrogenation techniques, achieving ≥99% enantiomeric excess (ee) . These derivatives are critical intermediates in pharmaceuticals and asymmetric catalysis due to their stereochemical rigidity and biocompatibility. Commercial availability is widespread, with suppliers across India, China, and Europe offering hydrochloride salts for research and industrial applications .

Properties

IUPAC Name

ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12/h7-10H,2-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRDVZHAVFJIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(C1N)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate.

    Reductive Amination: This step involves the conversion of the carbonyl group to an amino group using reductive amination.

    Alkalinity Configuration Flip: The configuration of the molecule is adjusted under basic conditions.

    Hydrogenation: The protecting group is removed through hydrogenation to yield the final product.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and reducing costs. The process involves similar steps as the synthetic route but is scaled up and may include additional purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, reduced bicyclic compounds, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Modifications

Ethyl 3-Acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate
  • Structure: Acetylation of the amino group yields C₁₃H₁₉NO₃ (MW: 237.14).
  • Properties : Reduced melting point (120–122°C) compared to the parent compound, attributed to decreased hydrogen-bonding capacity .
  • Reactivity : The acetylated amine exhibits lower nucleophilicity, making it suitable for protective-group strategies in multi-step syntheses.
Ethyl 3-Oxobicyclo[2.2.2]octane-2-carboxylate
  • Structure : Replacement of the amine with a ketone (C₁₁H₁₆O₃, MW: 196.24).
  • Applications : Serves as a precursor for nucleophilic additions and carbonyl-based reactions. Its lower molecular weight and ketone functionality enhance versatility in organic synthesis .

Ester Chain Variations

Methyl (2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylate
  • Structure: Methyl ester analog (C₁₀H₁₇NO₂, MW: 183.25).
  • Properties : Similar purity (97%+) but reduced lipophilicity compared to the ethyl ester, influencing solubility in polar solvents .
  • Utility : Preferred in applications requiring shorter ester chains for metabolic stability or crystallization.

Bicyclic Framework Modifications

Ethyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate
  • Structure: Smaller [1.1.1]pentane core (C₈H₁₂ClNO₂).
  • Impact : Increased ring strain alters spatial geometry, limiting applications in rigid scaffold-dependent systems but enabling unique reactivity in strained environments .

Salt Forms and Solubility

Hydrochloride Salts
  • Properties: Enhanced aqueous solubility due to ionic character. For example, (2S,3S)-ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride exhibits distinct ¹³C-NMR shifts (δ = 14.7–166.4 ppm) and is widely used in pharmaceutical formulations .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight Functional Groups Melting Point (°C) Key Applications
Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate C₁₁H₁₈ClNO₂ 231.10 Amine, Ester 209–213 Enantiomer synthesis
Ethyl 3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate C₁₃H₁₉NO₃ 237.14 Acetylated Amine, Ester 120–122 Protective-group strategies
Ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate C₁₁H₁₆O₃ 196.24 Ketone, Ester N/A Organic building blocks
Methyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate C₁₀H₁₇NO₂ 183.25 Amine, Methyl Ester N/A Solubility-driven syntheses

Q & A

Q. What are the established synthetic routes for Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate?

The compound is synthesized via Curtius and Hofmann rearrangements. For example, bicyclo[2.2.2]octane-2,3-dicarboximide undergoes Hofmann rearrangement to yield cis-3-aminobicyclo[2.2.2]octane-2-carboxylic acid, which can be esterified to the ethyl derivative. Stereochemical outcomes are confirmed via coupling constants (e.g., J₁,₂ analysis) and derivatization into p-toluenesulfonamides . Enantiopure forms (e.g., (2S,3S)-stereoisomer) are synthesized using chiral catalysts or resolving agents, as described in stereoselective protocols .

Q. How is X-ray crystallography applied to determine the structure of this compound?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving the bicyclo[2.2.2]octane scaffold’s rigid conformation. The software refines atomic coordinates against high-resolution diffraction data, enabling precise determination of bond angles, torsional constraints, and hydrogen-bonding networks. This method is essential for confirming stereochemistry and detecting crystallographic disorder in derivatives .

Q. What analytical techniques validate the purity and identity of this compound?

Key methods include:

  • NMR spectroscopy : Distinguishes cis/trans isomers via coupling constants (e.g., J₁,₂ ≈ 10 Hz for trans vs. ~4 Hz for cis) .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns (e.g., loss of ethyl ester groups).
  • HPLC with chiral columns : Separates enantiomers using polysaccharide-based stationary phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Discrepancies in stereochemistry (e.g., unexpected cis/trans ratios) arise from competing reaction pathways or epimerization. Mitigation strategies include:

  • Low-temperature protocols : Minimize thermal epimerization during Curtius rearrangements.
  • Kinetic vs. thermodynamic control : Adjust reaction conditions (e.g., solvent polarity, catalysts) to favor desired intermediates.
  • Crystallographic validation : Cross-check NMR-derived configurations with X-ray data to resolve ambiguities .

Q. What methodologies assess the impact of conformational rigidity on pharmacological activity?

The bicyclo[2.2.2]octane scaffold’s rigidity restricts backbone torsion angles, influencing bioactivity. Methods include:

  • Molecular dynamics simulations : Compare flexibility of bicyclo[2.2.2]octane derivatives vs. monocyclic analogs.
  • Structure-activity relationship (SAR) studies : Synthesize derivatives with modified bridgehead substituents and test inhibitory activity (e.g., EGFR binding assays). For example, ethyl derivatives with bulkier groups show enhanced target selectivity due to steric constraints .

Q. How do stereoisomers of this compound affect enantioselective catalysis?

Enantiopure (2S,3S)- and (2R,3R)-isomers act as chiral templates in asymmetric synthesis. For instance:

  • Hybrid oligoamide/oligourea systems : The (2S,3S)-isomer stabilizes helical conformations, enhancing catalytic efficiency in aldol reactions.
  • Diamine derivatives (DABO) : Serve as ligands in transition-metal catalysis, where stereochemistry dictates enantiomeric excess (ee) in C–C bond-forming reactions .

Q. What strategies optimize yield in multi-step syntheses of bicyclo[2.2.2]octane derivatives?

Key optimizations include:

  • Protecting group selection : tert-Butoxycarbonyl (Boc) groups improve solubility during intermediate steps .
  • One-pot cascades : Combine Hofmann rearrangement and esterification to reduce purification steps.
  • Flow chemistry : Enhances reproducibility in ozonolysis or cycloaddition steps, critical for forming the bicyclic core .

Methodological Considerations

Q. How are computational tools used to predict biological activity?

  • Docking studies : Model interactions with targets (e.g., EGFR kinase domain) using AutoDock Vina or Schrödinger Suite.
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors in the bicyclo[2.2.2]octane scaffold for antimalarial or antitumor activity .

Q. What in vitro assays evaluate the compound’s therapeutic potential?

  • Cytotoxicity assays : Test against cancer cell lines (e.g., HepG2, A549) with artesunic acid as a control.
  • Selectivity indices : Compare IC₅₀ values in tumor vs. non-tumor cells (e.g., LO2 hepatocytes) to assess toxicity .

Q. How do researchers address low solubility in pharmacological testing?

  • Prodrug strategies : Convert the ethyl ester to water-soluble salts (e.g., hydrochloride).
  • Nanoparticle encapsulation : Use PEGylated liposomes to enhance bioavailability .

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